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Compound of Interest

Compound Name: Dorignic acid

Cat. No.: B15551698 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Dorignic acid, with the systematic name (8Z,11Z,13E)-14-[(1E)-1-Hexen-1-yloxy]-8,11,13-

tetradecatrienoic acid, is a complex unsaturated fatty acid derivative. As of the date of this

publication, detailed experimental spectroscopic data (NMR, MS, IR) for Dorignic acid is not

readily available in public-domain scientific literature and databases. This guide provides a

comprehensive overview of the predicted spectroscopic characteristics of Dorignic acid based

on its known chemical structure. It also outlines standardized experimental protocols for

acquiring such data. This document is intended to serve as a foundational resource for

researchers engaged in the isolation, synthesis, or analysis of Dorignic acid and related

compounds.

Chemical Structure and Properties
IUPAC Name: (8Z,11Z,13E)-14-[(1E)-1-Hexen-1-yloxy]-8,11,13-tetradecatrienoic acid

CAS Number: 2692622-66-3

Molecular Formula: C₂₀H₃₂O₃

Molecular Weight: 320.47 g/mol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15551698?utm_src=pdf-interest
https://www.benchchem.com/product/b15551698?utm_src=pdf-body
https://www.benchchem.com/product/b15551698?utm_src=pdf-body
https://www.benchchem.com/product/b15551698?utm_src=pdf-body
https://www.benchchem.com/product/b15551698?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15551698?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Dorignic acid based on

its functional groups, which include a carboxylic acid, multiple carbon-carbon double bonds

(both cis and trans), and a vinyl ether linkage.

Predicted ¹H NMR Data
Predicted Chemical

Shift (δ, ppm)
Multiplicity Integration Assignment

~10-12 Singlet (broad) 1H
Carboxylic acid proton

(-COOH)

~6.0-6.5 Multiplet 2H

Olefinic protons of the

vinyl ether (-O-

CH=CH-)

~5.2-5.8 Multiplet 6H
Olefinic protons of the

polyene chain

~3.5-4.0 Multiplet 2H

Methylene protons

adjacent to ether

oxygen (-O-CH₂-)

~2.7-3.0 Multiplet 2H

Allylic protons

between two double

bonds

~2.0-2.3 Multiplet 4H
Allylic and α-carbonyl

methylene protons

~1.2-1.6 Multiplet 10H
Methylene protons in

the aliphatic chain

~0.9 Triplet 3H
Terminal methyl

protons (-CH₃)

Predicted ¹³C NMR Data
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Predicted Chemical Shift (δ, ppm) Assignment

~175-180 Carboxylic acid carbonyl carbon (-COOH)

~140-150 Olefinic carbons of the vinyl ether (-O-CH=CH-)

~120-135 Olefinic carbons of the polyene chain

~70-75
Methylene carbon adjacent to ether oxygen (-O-

CH₂-)

~25-35
Methylene carbons (allylic, α-carbonyl, and

others)

~20-25 Methylene carbons in the aliphatic chain

~14 Terminal methyl carbon (-CH₃)

Predicted Mass Spectrometry (MS) Data
m/z Predicted Assignment

320.2351 [M]+• (Molecular ion)

302
[M - H₂O]+• (Loss of water from the carboxylic

acid)

Varies Fragments from cleavage at the ether linkage

Varies
Fragments from cleavage at the allylic positions

of the polyene chain

45
[COOH]+ (Characteristic fragment for carboxylic

acids)

Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad, Strong
O-H stretch of the carboxylic

acid (hydrogen-bonded)[1][2]

3000-3100 Medium =C-H stretch (alkene)[3]

2850-2960 Strong C-H stretch (alkane)

1700-1725 Strong
C=O stretch of the carboxylic

acid (dimer)[1][2]

1640-1680 Medium C=C stretch (alkene)[3]

~1640 Medium C=C stretch of the vinyl ether

~1210-1320 Medium
C-O stretch of the carboxylic

acid and ether[1]

~965 Strong =C-H bend (trans alkene)

~720 Medium =C-H bend (cis alkene)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a

compound such as Dorignic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of purified Dorignic acid in approximately 0.7 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent will depend

on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an

internal standard (0 ppm).

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field

spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-

2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-

decoupled pulse sequence is typically used. Due to the lower natural abundance of ¹³C, a
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larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are required.

Data Processing: Process the raw data by applying a Fourier transform, phasing, and

baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical

shifts to the internal standard.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of Dorignic acid (e.g., 1 mg/mL) in a suitable

solvent such as methanol or acetonitrile.

Ionization: Introduce the sample into the mass spectrometer. For a molecule like Dorignic
acid, electrospray ionization (ESI) in negative ion mode would be suitable to deprotonate the

carboxylic acid, yielding the [M-H]⁻ ion. Positive ion mode could also be used to observe the

[M+H]⁺ or [M+Na]⁺ adducts.

Analysis: Obtain a full scan mass spectrum to determine the molecular weight. For structural

elucidation, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to

induce fragmentation and analyze the resulting daughter ions. High-resolution mass

spectrometry (HRMS) should be used to confirm the elemental composition.

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, the KBr pellet method can be used. Mix a small

amount of Dorignic acid with dry potassium bromide (KBr) and press it into a thin,

transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a

volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to

evaporate. For an oil, a neat sample can be placed between two salt plates.

Acquisition: Place the sample in a Fourier-transform infrared (FTIR) spectrometer and

acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise

ratio.

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared

spectrum.

Workflow for Spectroscopic Analysis
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The following diagram illustrates a general workflow for the spectroscopic analysis and

structure elucidation of a novel natural product like Dorignic acid.

Isolation & Purification

Spectroscopic Analysis

Structure Elucidation

Extraction from Source

Chromatographic Separation

Pure Compound

Mass Spectrometry (MS)

Molecular Weight & Formula

NMR Spectroscopy (1H, 13C, 2D)

Connectivity & Stereochemistry

IR Spectroscopy

Functional Groups

Data Integration & Interpretation

Proposed Structure

Structure Confirmation

Synthesis or Derivatization
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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